molecular formula C8H13N3O B8323648 4-amino-2-butyl-1H-pyrimidin-6-one

4-amino-2-butyl-1H-pyrimidin-6-one

Cat. No.: B8323648
M. Wt: 167.21 g/mol
InChI Key: GHPRIJKZCKTDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-butyl-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-butyl-1H-pyrimidin-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-butyl-4,6-dihydroxypyrimidine with ammonia or an amine source. The reaction is usually carried out in the presence of a catalyst, such as a base, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-butyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

4-amino-2-butyl-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-butyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-dihydroxypyrimidine: A related compound with similar structural features.

    5-acetyl-4-aminopyrimidine: Another pyrimidine derivative with comparable reactivity.

Uniqueness

4-amino-2-butyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-amino-2-butyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-2-3-4-7-10-6(9)5-8(12)11-7/h5H,2-4H2,1H3,(H3,9,10,11,12)

InChI Key

GHPRIJKZCKTDNH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=CC(=O)N1)N

Origin of Product

United States

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